Suc-Ala-Leu-Pro-Phe-PNA

Vue d'ensemble

Description

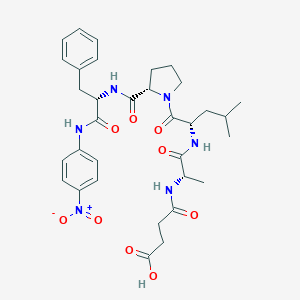

N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phénylalanine 4-nitroanilide, communément appelé Suc-ALPF-pNA, est un substrat peptidique synthétique principalement utilisé dans les dosages enzymatiques. Ce composé est particulièrement précieux dans l'étude des protéases, telles que la chymotrypsine et les isomérases peptidyl-prolyl (PPIases), en raison de sa capacité à libérer un produit chromogène lors du clivage enzymatique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Suc-ALPF-pNA implique l'assemblage étape par étape de la chaîne peptidique en utilisant des techniques standard de synthèse peptidique en phase solide (SPPS). Le processus commence généralement par la fixation de l'acide aminé C-terminal, la phénylalanine, à une résine solide. Les acides aminés suivants (proline, leucine et alanine) sont ajoutés séquentiellement par des réactions de couplage facilitées par des réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). La dernière étape implique la fixation du groupe succinyle et du groupement 4-nitroanilide .

Méthodes de production industrielle

La production industrielle du Suc-ALPF-pNA suit des voies de synthèse similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir un rendement et une pureté élevés. Le peptide synthétisé est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et lyophilisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Hydrolysis by Serine Proteases

Suc-Ala-Leu-Pro-Phe-pNA undergoes enzymatic hydrolysis at the Leu-Pro-Phe-pNA sequence. Serine proteases cleave the peptide bond between proline (Pro) and phenylalanine (Phe) , releasing p-nitroaniline (pNA) . This reaction is monitored spectrophotometrically at 405 nm due to pNA's yellow color under alkaline conditions .

Key reaction steps :

- Enzyme-substrate binding : The Leu-Pro sequence is recognized by the enzyme's active site, forming a tetrahedral intermediate.

- Cleavage : The scissile bond (Pro-Phe) is hydrolyzed via nucleophilic attack by the enzyme's catalytic serine residue.

- Release of pNA : Quantification of pNA provides a direct measure of enzymatic activity.

Role in Peptidyl-Prolyl Isomerase (PPIase) Activity

This compound is a critical substrate for studying FK506-binding protein (FKBP) and cyclophilin , two classes of PPIases. These enzymes catalyze the cis-trans isomerization of prolyl bonds, a rate-limiting step in protein folding .

Kinetic Parameters for FKBP

| Parameter | Value | Conditions |

|---|---|---|

| 5°C, 2.5% trifluoroethanol | ||

| pH 5–10 |

This substrate’s high for FKBP enables sensitive detection of enzyme activity and inhibitor screening (e.g., FK506 with ) .

Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations reveal:

- Binding motifs : The N-terminal Suc-Ala region forms hydrogen bonds with residues Gln63, Arg55, and Asn102 in cyclophilin .

- Hydrophobic interactions : The C-terminal Phe-pNA engages with Trp121 via π-stacking .

- Catalytic efficiency : Substitutions at the Leu position (e.g., Ala, Arg) alter by up to 3 orders of magnitude .

Comparative Substrate Specificity

The reactivity of this compound is compared to analogs in assays with PPIases:

Catalytic Efficiency (kcat/Kmk_{\text{cat}}/K_mkcat/Km) for LjPar Enzymes

| Substrate | LjPar1 (M⁻¹s⁻¹) | LjPar2 (M⁻¹s⁻¹) | LjPar3 (M⁻¹s⁻¹) |

|---|---|---|---|

| Suc-Ala-Ala-Pro-Phe-pNA | 4,100 | 25,700 | 546,200 |

| This compound | 1,320 | 45,000 | 600,700 |

| Suc-Ala-Glu-Pro-Phe-pNA | 255,700 | N.D. | 1,860 |

Data adapted from LjPar enzyme studies .

Reaction Conditions and Optimization

Applications De Recherche Scientifique

Enzyme Activity Assays

Suc-Ala-Leu-Pro-Phe-pNA is predominantly used in enzyme activity assays , particularly for measuring the activity of proteases. The compound’s structure allows it to be hydrolyzed by specific enzymes, providing a measurable product that can be quantified.

- Kinetic Studies : Researchers utilize this substrate to derive kinetic parameters such as (Michaelis constant) and (maximum velocity), which are essential for understanding enzyme mechanisms and efficiency. For instance, studies have shown varying specificity constants for different proteases when using this compound, highlighting its role in elucidating enzyme-substrate interactions .

Case Study: Parvulin Activity

In a study examining the activity of recombinant parvulins from Lotus japonicus, this compound was employed to assess prolyl isomerase activity. The results indicated significant differences in substrate specificity among the parvulins, demonstrating the compound's effectiveness in distinguishing between enzyme activities .

Peptide Synthesis

The compound is also utilized in peptide synthesis , where it serves as a building block for creating larger peptides. This application is crucial in studies related to protein interactions and functions.

- Therapeutic Development : By facilitating the synthesis of specific peptide sequences, researchers can explore potential therapeutic agents targeting various biological pathways. For example, this compound has been integral in developing inhibitors for proteolytic enzymes that play roles in disease processes .

Drug Development

In the realm of pharmaceutical research , this compound is instrumental in the design and testing of new drug candidates. Its specificity allows researchers to screen potential inhibitors against target proteases effectively.

- Inhibitor Screening : The compound is often used to evaluate the efficacy of small molecule inhibitors designed to modulate protease activity, which is relevant in conditions such as cancer and inflammatory diseases .

Biochemical Research

This compound plays a vital role in broader biochemical research , particularly concerning protein folding and stability.

- Protein Misfolding Studies : The compound aids in understanding diseases associated with protein misfolding, such as Alzheimer's disease. By studying how proteases interact with this substrate, researchers can gain insights into the mechanisms underlying these diseases .

Diagnostics

The compound is also utilized in diagnostic assays to detect protease activity in biological samples.

- Clinical Relevance : By measuring the hydrolysis of this compound in patient samples, clinicians can assess protease activity related to various medical conditions, enhancing diagnostic accuracy .

Data Table: Kinetic Properties of this compound

| Enzyme | (ms) |

|---|---|

| LjPar1 | 1,320 ± 20 |

| LjPar2 | 45,000 ± 2,300 |

| LjPar3 | 600,700 ± 27,300 |

This table summarizes the kinetic properties observed for different enzymes using this compound as a substrate, illustrating its varied reactivity based on enzyme specificity .

Mécanisme D'action

The mechanism of action of Suc-ALPF-pNA involves its recognition and cleavage by specific proteases. The peptide bond between the phenylalanine and 4-nitroanilide groups is hydrolyzed, releasing 4-nitroaniline. This reaction is facilitated by the active site of the enzyme, which stabilizes the transition state and lowers the activation energy required for bond cleavage . The released 4-nitroaniline can be quantified spectrophotometrically, providing a measure of enzyme activity .

Comparaison Avec Des Composés Similaires

Composés similaires

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA) : Autre substrat peptidique utilisé dans les dosages des protéases.

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA) : Utilisé pour doser l'activité de l'élastase.

Unicité

Le Suc-ALPF-pNA est unique en raison de sa séquence spécifique, ce qui en fait un substrat privilégié pour certaines protéases telles que la chymotrypsine et les PPIases. Sa capacité à libérer un produit chromogène lors du clivage permet une mesure facile et précise de l'activité enzymatique .

Activité Biologique

Overview

Suc-Ala-Leu-Pro-Phe-pNA (p-nitroanilide) is a synthetic peptide substrate widely used in biochemical research to study the activity of peptidyl prolyl cis-trans isomerases (PPIases), which are enzymes that catalyze the isomerization of peptide bonds preceding proline residues. This compound is particularly relevant in the context of protein folding and function, given that proline isomerization can significantly affect protein conformation and stability.

- Molecular Formula : C30H36N6O9

- Molecular Weight : 624.6 g/mol

- CAS Number : 70967-97-4

- Appearance : White to faint yellow powder

- Melting Point : 184-187 °C

PPIase Activity

This compound serves as a substrate for various PPIases, including cyclophilins and FK506-binding proteins (FKBPs). The activity of these enzymes can be quantitatively assessed using this substrate. The hydrolysis of pNA releases p-nitroaniline, which can be measured spectrophotometrically.

Kinetic Parameters

The kinetic parameters for this compound have been characterized using different recombinant parvulins from Lotus japonicus. The following table summarizes the catalytic efficiencies () observed for various enzymes:

| Substrate | (m s) | LjPar1 | LjPar2 | LjPar3 |

|---|---|---|---|---|

| This compound | 1,320 ± 20 | 1,320 ± 20 | 45,000 ± 2,300 | 600,700 ± 27,300 |

| Suc-Ala-Ala-Pro-Phe-pNA | 4,100 ± 200 | 4,100 ± 200 | 25,700 ± 1,100 | 546,200 ± 50,000 |

| Suc-Ala-Glu-Pro-Phe-pNA | 255,700 ± 11,400 | N.D. | N.D. | 1,860 ± 50 |

| Suc-Ala-Arg-Pro-Phe-pNA | N.D. | 17,000 ± 1,500 | N.D. | 326,700 ± 47,400 |

N.D. indicates no detectable activity.

This data illustrates significant differences in enzyme specificity and catalytic efficiency depending on the substrate structure. Notably, LjPar2 and LjPar3 exhibited the highest activity towards this compound compared to other substrates tested.

Study on FKBP52

In a comparative study examining the PPIase activity of FKBP52 variants (52WT, 52-T143A, and 52-T143E), it was found that there were no significant differences in their activity towards this compound and another peptide substrate (Suc-Ala-Ile-Pro-Phe-pNA). This suggests that phosphorylation at specific sites may not drastically alter the substrate specificity or turnover rates of FKBP52 in the context of these peptides .

Application in Enzyme Assays

This compound has been utilized as a substrate in enzyme assays to identify proteolytic activities in various biological samples. Its effectiveness as a substrate for chymotrypsin-like serine proteases has been noted, with high values indicating robust enzyme-substrate interactions . This property makes it a valuable tool in both clinical diagnostics and research applications.

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNLNVHDRHWWDQ-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Suc-Ala-Leu-Pro-Phe-pNA a significant substrate for FKBP research?

A1: this compound is a particularly reactive substrate for FKBP, as demonstrated by its high kc/Km value of 640,000 M-1 s-1 []. This high reactivity allows researchers to use the substrate at low concentrations, which is crucial for accurately determining the Ki values of tight-binding FKBP inhibitors like FK-506 []. This was previously challenging due to the limitations of available substrates.

Q2: How does the substrate specificity of FKBP differ from that of cyclophilin, another peptidyl prolyl cis-trans isomerase?

A2: While both FKBP and cyclophilin catalyze the isomerization of peptide bonds preceding proline residues, their substrate specificities differ significantly. Research shows that the catalytic efficiency (kc/Km) of cyclophilin remains relatively consistent across a range of substrates with varying amino acid residues at the Xaa position (Suc-Ala-Xaa-Pro-Phe-p-nitroanilide). In contrast, FKBP displays a marked dependence on the identity of the Xaa residue, with kc/Km values varying by over three orders of magnitude []. This difference in substrate specificity suggests that these two enzymes likely play distinct roles in various physiological processes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.